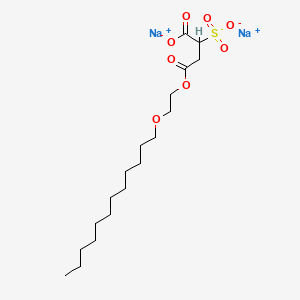

6-bromo-4-hydroxy-6H-quinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-hidroxi-6H-quinolin-2-ona es un compuesto heterocíclico con la fórmula molecular C9H6BrNO2. Este compuesto pertenece a la familia de las quinolinonas, que es conocida por sus diversas actividades biológicas y farmacológicas. La presencia de un átomo de bromo en la posición 6 y un grupo hidroxilo en la posición 4 hace que este compuesto sea único y significativo en varios campos de investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-bromo-4-hidroxi-6H-quinolin-2-ona típicamente implica la bromación de 4-hidroxiquinolin-2-ona. Un método común incluye la reacción de 4-hidroxiquinolin-2-ona con bromo en un medio ácido. La reacción generalmente se lleva a cabo a temperatura ambiente, y el producto se purifica mediante recristalización .

Métodos de producción industrial: En entornos industriales, la síntesis de 6-bromo-4-hidroxi-6H-quinolin-2-ona se puede escalar utilizando reactores de flujo continuo. Este método garantiza un mejor control de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El uso de sistemas automatizados también reduce el riesgo de errores humanos y mejora la seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Bromo-4-hidroxi-6H-quinolin-2-ona experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reacciones de oxidación: El grupo hidroxilo puede oxidarse a un grupo carbonilo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reacciones de reducción: El compuesto puede reducirse a su derivado hidroquinolina correspondiente utilizando agentes reductores como borohidruro de sodio.

Reactivos y condiciones comunes:

Sustitución: Nucleófilos como aminas o tioles en presencia de una base (por ejemplo, hidróxido de sodio) a temperaturas elevadas.

Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio en metanol o etanol a temperatura ambiente.

Principales productos formados:

- Las reacciones de sustitución producen varias quinolinonas sustituidas.

- Las reacciones de oxidación producen derivados de quinolinona con grupos carbonilo.

- Las reacciones de reducción dan como resultado derivados de hidroquinolina .

Aplicaciones Científicas De Investigación

6-Bromo-4-hidroxi-6H-quinolin-2-ona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: El compuesto exhibe propiedades antimicrobianas y antifúngicas, lo que lo hace útil en el desarrollo de nuevos antibióticos.

Industria: El compuesto se utiliza en la síntesis de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 6-bromo-4-hidroxi-6H-quinolin-2-ona implica su interacción con varios objetivos moleculares. El compuesto puede inhibir la actividad de enzimas como la girasa del ADN y la topoisomerasa IV, que son esenciales para la replicación del ADN bacteriano. Esta inhibición conduce a la interrupción de la división celular bacteriana y, en última instancia, a la muerte celular . Además, el compuesto puede interactuar con otras vías celulares, lo que contribuye a sus actividades biológicas de amplio espectro .

Compuestos similares:

4-Hidroxiquinolin-2-ona: Carece del átomo de bromo, lo que resulta en una reactividad química y una actividad biológica diferentes.

6-Cloro-4-hidroxiquinolin-2-ona: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que lleva a variaciones en sus propiedades químicas y biológicas.

4-Hidroxi-2-quinolona: Otro miembro de la familia de las quinolinonas con actividades biológicas distintas.

Singularidad: 6-Bromo-4-hidroxi-6H-quinolin-2-ona es única debido a la presencia de un átomo de bromo y un grupo hidroxilo, que confieren una reactividad química y propiedades biológicas específicas. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones de investigación y posibles usos terapéuticos .

Comparación Con Compuestos Similares

4-Hydroxyquinolin-2-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

6-Chloro-4-hydroxyquinolin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.

4-Hydroxy-2-quinolone: Another member of the quinolinone family with distinct biological activities.

Uniqueness: 6-Bromo-4-hydroxy-6H-quinolin-2-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer specific chemical reactivity and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses .

Propiedades

Fórmula molecular |

C9H6BrNO2 |

|---|---|

Peso molecular |

240.05 g/mol |

Nombre IUPAC |

6-bromo-4-hydroxy-6H-quinolin-2-one |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-5,12H |

Clave InChI |

LCTRDBWBMYLPJY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=NC(=O)C=C(C2=CC1Br)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)

![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)

![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)

![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)